Bromo-PEG4-acid is a PEG derivative containing a bromide group and a terminal carboxylic acid. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
Synthesis Analysis
Synthesis Analysis: Various synthetic methods are employed to introduce bromine atoms into organic molecules, including electrophilic bromination, radical bromination, and reactions using brominating agents like N-bromosuccinimide (NBS) [].
Chemical Reactions Analysis: The bromine atom in these compounds can undergo diverse transformations like nucleophilic substitution, cross-coupling reactions (e.g., Suzuki, Stille), and elimination reactions [, , ]. These reactions enable the construction of complex molecules with desired functionalities.
Medicinal Chemistry
Mechanism of Action: The biological activity of these compounds varies depending on the molecular scaffold and the position of the bromine atom. They can act as enzyme inhibitors, receptor agonists/antagonists, or exert their effects through other mechanisms. For instance, 5-bromo-1H-indole-3-acetohydroxamic acid derivatives were identified as peptide deformylase inhibitors with antibacterial activity [].
Applications: Examples include the investigation of 2-bromo-lysergic acid diethylamide as a potential treatment for cluster headache [], and the development of amino acid ester prodrugs of the antiviral agent 2-bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole [, ].
Material Science
Applications: For example, a bromo-substituted diketopyrrolopyrrole derivative was incorporated into a hyaluronic acid-based system for targeted photodynamic therapy []. Additionally, thiol-bromo click polymerization utilizing a bromo-substituted diphenylethene monomer led to multifunctional polymers with high refractive indices, optical transparency, and aggregation-induced emission properties [].
Molecular Structure Analysis
Molecular Structure Analysis: The presence of bromine atoms can introduce halogen bonding interactions, influencing the supramolecular architecture of the resulting assemblies [, ].
Analytical Chemistry
Applications: An example includes using 5-bromo-4-chloro-3-indolyl-α-d-N-acetylneuraminic acid in a spot test for identifying sialidase activity in biological samples [].
Chemical Reactions Analysis
Applications: A notable example is the use of 3-bromo-1,2,4,5-tetrazine for protein labeling. This compound allows for chemoselective modification of proteins and can trigger click-to-release reactions for controlled release of bioactive molecules [].
Related Compounds
4-Bromo-Butyric Acid
Compound Description: 4-Bromo-Butyric Acid (BBA) is a halogenated carboxylic acid. The research discussed in one of the papers utilizes BBA for the in-situ passivation of all-inorganic halide perovskite CsPbX3 (X = Cl, Br, I) quantum dots (QDs). [] This passivation strategy aims to enhance the stability of CPX QDs in polar solvents while maintaining their optical properties. []
2-Bromo-3-hydroxypropionic acid
Compound Description: 2-Bromo-3-hydroxypropionic acid is a halogenated hydroxy acid employed as a comonomer in the synthesis of brominated poly(lactic acid) (PLB) and brominated poly(lactic acid-co-glycolic acid) (PLGB). [] The incorporation of this compound introduces bromine atoms into the polymer structure, allowing for further functionalization. []
3-Bromo-2,2-bis(bromomethyl)propanoic acid
Compound Description: 3-Bromo-2,2-bis(bromomethyl)propanoic acid is a key intermediate in synthesizing the pharmaceutical compound S-013420. [] A safe and scalable process was developed for producing this compound, which involves nitric acid oxidation of 3-Bromo-2,2-bis(bromomethyl)propan-1-ol. []
Compound Description: This compound, also known as PSB-13253, is a potent and selective agonist for the orphan G protein-coupled receptor GPR35. [] The tritium-labeled form of PSB-13253, designated [(3)H]PSB-13253, has been synthesized and characterized for studying GPR35. []
Compound Description: This compound is a crucial carboxylic acid building block in the synthesis of a potent antagonist for dopamine D2 and D3 receptors and serotonin-3 (5-HT3) receptors. [] The compound's synthesis involves several steps, highlighting the complexity of preparing specific chemical entities for pharmaceutical applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lissamine flavine FF is an organic sodium salt having 6-amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonate as the counterion. It is used as the displacement dye in the yellowsolve I method for fibrin. It has a role as a histological dye. It contains a lissamine flavine FF(1-).
Brilliant Blue is an organic molecular entity. Erioglaucine A disodium salt is used as a food additive [EAFUS] ("EAFUS: Everything Added to Food in the United States. [http://www.eafus.com/]").
Brimonidine is a quinoxaline derivative, a secondary amine and a member of imidazoles. It has a role as an adrenergic agonist, an antihypertensive agent and an alpha-adrenergic agonist. Brimonidine is an alpha-adrenergic agonist and 2-imidazoline derivative that was first introduced in 1996. It is considered to be a third generation alpha-2 aadrenergic receptor agonist, since it displays preferential binding at alpha-2 adrenoceptors over alpha-1 receptors. Brimonidine displays a higher selectivity toward the alpha-2 adrenergic receptors than [clonidine] or [apraclonidine], which are also alpha-2 adrenergic agonists. Alpha-2 adrenergic agonists are members of the ocular hypotensive agent drug class that are used in the chronic treatment of glaucoma. Early treatment and management of glaucoma, which predominantly involves the lowering of intraocular pressure, is critical since glaucoma is considered to be a common cause of blindness worldwide. Ophthalmically, brimonidine is used to lower intraocular pressure by reducing aqueous humor production and increasing uveoscleral outflow. Because it is oxidately stable, brimonidine is associated with fewer reports of ocular allergic reactions compared to other alpha-2 adrenergic agonists. The ophthalmic solution of brimonidine was first approved by the FDA in 1996 as Alphagan and brimonidine is the only selective alpha-adrenergic receptor agonist approved for chronic treatment in glaucoma. Brimonidine is also found in ophthalmic solutions in combination with [brinzolamide] under the market name Simbrinza for the reduction in intraocular pressure. Unlike nonselective beta-blockers used in ocular hypertension, brimonidine is not associated with significantly adverse cardiopulmonary side effects. Thus brimonidine is an effective and safe alternative to beta-blockers, in patients with, or at high risk for, cardiopulmonary disease. The topical form of brimonidine was approved by the FDA in August 2013 for the symptomatic treatment of persistent facial erythema of rosacea in adults. It is marketed under the brand name Mirvaso. Brimonidine is the first topical treatment approved for facial erythema of rosacea. Brimonidine is an alpha-Adrenergic Agonist. The mechanism of action of brimonidine is as an Adrenergic alpha-Agonist. Brimonidine is an imidazole derivative and a selective alpha-2 adrenergic receptor agonist. Upon ocular administration, brimonidine acts on the blood vessels causing them to constrict which leads to a decrease in the production of aqueous humor. Brimonidine also enhances the uveoscleral outflow of aqueous humor. This reduces intraocular pressure. Brimonidine is only found in individuals that have used or taken this drug. It is a drug used to treat glaucoma. It acts via decreasing aqueous humor synthesis. [Wikipedia] A topical gel formulation, marketed under the name Mirvaso, was FDA approved on August 2013 for the treatment of rosacea. Brimonidine is an alpha adrenergic receptor agonist (primarily alpha-2). It has a peak ocular hypotensive effect occurring at two hours post-dosing. Fluorophotometric studies in animals and humans suggest that Brimonidine has a dual mechanism of action by reducing aqueous humor production and increasing uveoscleral outflow. A quinoxaline derivative and ADRENERGIC ALHPA-2 RECEPTOR AGONIST that is used to manage INTRAOCULAR PRESSURE associated with OPEN-ANGLE GLAUCOMA and OCULAR HYPERTENSION. See also: Brimonidine Tartrate (has salt form).
Brimonidine Tartrate is the tartrate salt form of brimonidine, an imidazole derivative and a selective alpha-2 adrenergic receptor agonist. Upon ocular administration, brimonidine tartrate acts on the blood vessels causing them to constrict which leads to a decrease in the production of aqueous humor. Brimonidine tartrate also enhances the outflow of aqueous humor. This drug is used in the treatment of glaucoma to reduce intraocular pressure. A quinoxaline derivative and ADRENERGIC ALHPA-2 RECEPTOR AGONIST that is used to manage INTRAOCULAR PRESSURE associated with OPEN-ANGLE GLAUCOMA and OCULAR HYPERTENSION.
Brincidofovir is a hydroxypyrimidine. Brincidofovir is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of smallpox in adults and children, including newborn infants. (Smallpox is a disease caused by the variola virus, a member of the orthopoxvirus group of viruses. Since 1980, smallpox has been considered eradicated worldwide.) Although brincidofovir is FDA-approved only for smallpox treatment, it may also be used to treat another type of orthopoxvirus infection called mpox. Brincidofovir may be obtained for mpox treatment through a request by a physician to FDA. (This type of request is known as an emergency expanded access request or emergency IND request.) Mpox can be an opportunistic infection (OI) of HIV.
Brincidofovir is an oral antiviral drug used in the treatment of human smallpox infections. It is a lipid conjugate pro-drug of the acyclic nucleotide analogue [cidofovir] - this lipid conjugate improves drug delivery to the target cells and significantly reduces the nephrotoxicity typically associated with cidofovir therapy. Due to its formulation as a pro-drug brincidofovir also carries a greater bioavailability than cidofovir, allowing for oral administration rather than intravenous. Cidofovir itself has broad antiviral activity against several DNA viruses, resulting in brincidofovir being investigated for the prevention and treatment of cytomegalovirus (CMV), BK Virus (BKV), adenoviruses (AdV), and Epstein-Barr virus (EBV), amongst others. Brincidofovir, developed by Chimerix under the brand name Tembexa, was approved by the FDA for the treatment of smallpox infection in June 2021. As smallpox has been eradicated, the efficacy of Tembexa was assessed in animals infected with viruses closely related to variola. The approval was granted under the agency’s Animal Rule, which allows for a drug to be approved based on the results of well-controlled animal studies when human trials would be unethical or infeasible. Brincidofovir is an orally available antiviral agent with activity against smallpox and several other DNA viruses that is currently approved for use against smallpox virus (variola) infection in humans and has been given emergency use authorization for treatment of monkeypox (now renamed “mpox”) infection. Brincidofovir therapy has been linked to a low rate of serum aminotransferase elevations during therapy, but has not been implicated in instances of clinically apparent liver injury. Brincidofovir is an alkoxyalkyl ester prodrug containing the synthetic, acyclic nucleoside monophosphate analog cidofovir linked, through its phosphonate group, to a lipid, 3-hexadecyloxy-1-propanol, with antiviral activity against double-stranded DNA viruses. Upon oral administration, brincidofovir crosses the intestinal wall and penetrates target viral-infected cells before being cleaved to the free antiviral agent cidofovir. In turn, cidofovir is phosphorylated by pyruvate kinases to its active metabolite cidofovir diphosphate. Cidofovir diphosphate, bearing structural similarity to nucleotides, competes with deoxycytosine-5-triphosphate (dCTP) for viral DNA polymerase and gets incorporated into the growing viral DNA strands. As a result, it prevents further DNA polymerization and disrupts DNA replication of viruses. Compared to cidofovir, which is given intravenously, hexadecyloxypropyl-cidofovir shows better oral bioavailability, less toxicity and enhanced cellular penetration.
Brilliant Blue G is used in an ophthalmic solution for staining the internal limiting membrane (ILM) of the eye during ophthalmic procedures. This membrane is thin and translucent, making it difficult to identify during eye surgeries that require high levels of visual accuracy. Brilliant blue G, like its name, imparts a vibrant blue color, facilitating identification of the ILM. It was approved by the FDA for ophthalmic use on December 20, 2019.